C‑3 vs. C‑2 Regiospecificity in Haloperidol-Mimetic Aminobutyrophenone Synthesis
The C‑3 hydroxymethyl derivative provides exclusive access to the 3-aminomethyl-1-tetralone pharmacophore that underpins conformationally constrained haloperidol analogues QF0104B and QF0108B [1]. In contrast, the C‑2 hydroxymethyl isomer (CAS 648903‑56‑4) yields a 2-aminomethyl scaffold for which no equivalent dual D₂/5‑HT₂A binding profile has been reported [2].
| Evidence Dimension | Pharmacophoric access (enabling synthesis of dual D₂/5‑HT₂A ligands) |
|---|---|
| Target Compound Data | 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one → 3-aminomethyl-1-tetralone → QF0104B (5-HT₂A Ki = 1.6 nM, D₂ Ki = higher nM range, 5-HT₂A/5-HT₂C selectivity ~150) [1] |
| Comparator Or Baseline | 2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one (CAS 648903‑56‑4): no published dual D₂/5‑HT₂A aminobutyrophenone derivatives identified |
| Quantified Difference | Only the C‑3 regioisomer enables the clinically validated aminobutyrophenone topology; C‑2 regioisomer lacks documented CNS-relevant dual-receptor activity |
| Conditions | Synthetic transformation: hydroxymethyl → tosylate → aminomethyl; binding assays at human recombinant D₂, 5‑HT₂A, 5‑HT₂C receptors |
Why This Matters
A procurement decision for the C‑2 isomer cannot deliver the proven CNS-pharmacophore intermediate, directly blocking access to the most advanced antipsychotic lead series built on this scaffold.
- [1] Caro Y, Masaguer CF, Raviña E. Tetrahedron: Asymmetry, 2003, 14, 381–387. View Source
- [2] Cortizo L, Santana L, Raviña E, et al. J. Med. Chem., 1991, 34, 2242–2247. View Source
